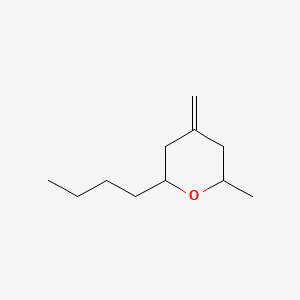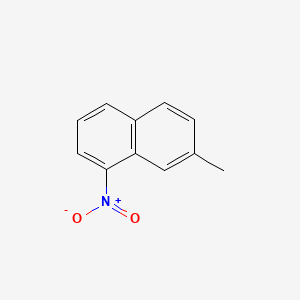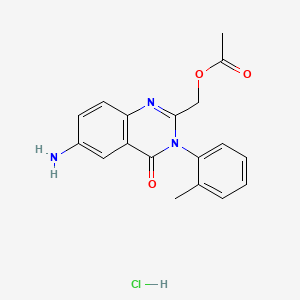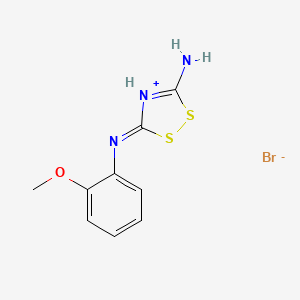
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- is a chemical compound with a unique structure that includes a pyran ring. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves several steps. One common method is the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it can be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- can be compared with other similar compounds such as tetrahydro-2-methylfuran and tetrahydropyran. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- lies in its specific substituents and the resulting chemical behavior .
Propiedades
Número CAS |
24237-02-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-butyl-6-methyl-4-methylideneoxane |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h10-11H,2,4-8H2,1,3H3 |
Clave InChI |
XPOKALKENSYQGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=C)CC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)


![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)



![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)




